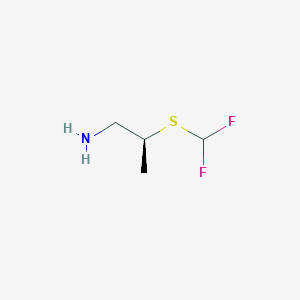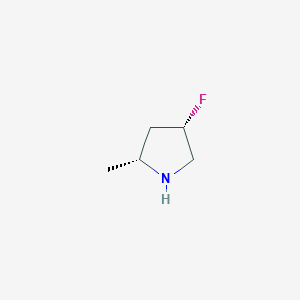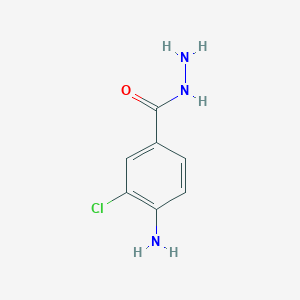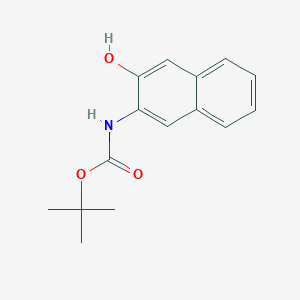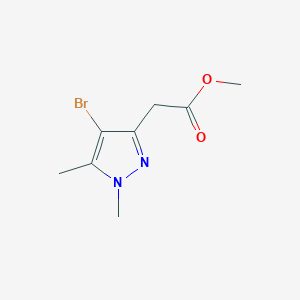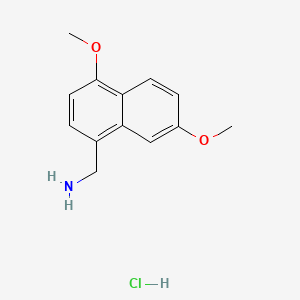![molecular formula C12H15ClO3S B13470423 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride](/img/structure/B13470423.png)
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy methyl group and a sulfonyl chloride group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutan-1-one. This intermediate can be synthesized by reacting bromomethyl propylene oxide and benzyl bromide under the action of mercuric chloride at 155-160°C to form 2-benzyloxy-1,3-dibromopropane. This compound is then reacted with methyl sulphomethyl sulfone at -78°C using butyl lithium to yield [3-(methylsulphinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene. Finally, oxidation with perchloric acid produces 3-(benzyloxy)cyclobutan-1-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide are employed.
Major Products
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include benzyloxy aldehydes and acids.
Elimination: Products include cyclobutene derivatives.
Aplicaciones Científicas De Investigación
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substitution products. The benzyloxy group can also participate in oxidation reactions, contributing to the compound’s versatility in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)cyclobutan-1-one: Similar structure but lacks the sulfonyl chloride group.
Cyclobutane-1-sulfonyl chloride: Lacks the benzyloxy methyl group.
Benzyloxy methyl cyclobutane: Lacks the sulfonyl chloride group.
Uniqueness
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride is unique due to the combination of the benzyloxy methyl group and the sulfonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C12H15ClO3S |
|---|---|
Peso molecular |
274.76 g/mol |
Nombre IUPAC |
3-(phenylmethoxymethyl)cyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c13-17(14,15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clave InChI |
LRQRYUKMAOQIKE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1S(=O)(=O)Cl)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate](/img/structure/B13470342.png)
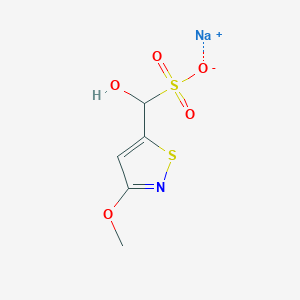
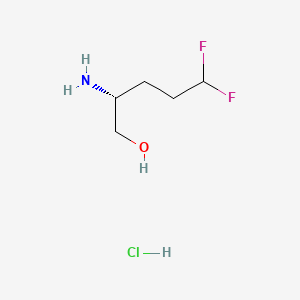
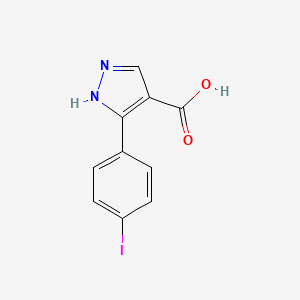
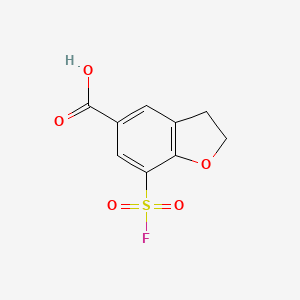
![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
